The systematic IUPAC name 3-hydroxy-5-methoxypyridine-4-carboxylic acid precisely defines its molecular architecture. The pyridine core features:
This substitution pattern places it within the isonicotinic acid family (pyridine-4-carboxylic acids) while introducing additional oxygen-containing functional groups. The molecular formula C₇H₇NO₄ corresponds to a molecular weight of 169.13 g/mol, with the SMILES representation COC1=C(C(=CN=C1)O)C(=O)O encoding its connectivity.
Table 1: Structural Comparison of Pyridine Carboxylic Acid Derivatives
| Compound | Carboxylic Acid Position | Additional Substituents | Molecular Formula |
|---|---|---|---|
| Nicotinic acid | 3 | None | C₆H₅NO₂ |
| Isonicotinic acid | 4 | None | C₆H₅NO₂ |
| 3-Hydroxy-5-methoxyisonicotinic acid | 4 | -OH (C3), -OCH₃ (C5) | C₇H₇NO₄ |
First documented in PubChem records on August 18, 2017 (CID 129319259), this compound emerged from systematic studies on functionalized pyridine derivatives. Early synthesis attempts faced three primary challenges:
The commercial synthesis of parent compound isonicotinic acid – typically through ammoxidation of 4-picoline followed by hydrolysis – provided foundational methodology. However, introducing the 3-hydroxy and 5-methoxy groups required innovative approaches, potentially involving:
The compound exhibits two dimensions of isomerism:
Key isomeric relationships include:
The electronic effects of substituent positioning significantly influence properties:
Table 2: Substituent Effects on Pyridine Ring Electronic Properties
| Substituent Position | σ (Hammett Constant) | Resonance Effect | Directed Metalation Capability |
|---|---|---|---|
| 3-OH | +0.12 | Moderate -M | High |
| 5-OCH₃ | -0.27 | Strong +M | Low |
| 4-COOH | +0.45 | Strong -M | N/A |
Classical condensation reactions have served as fundamental synthetic methodologies for constructing pyridine derivatives, including 3-hydroxy-5-methoxyisonicotinic acid [1]. The evolution of these approaches has been driven by the need to achieve regioselective functionalization of pyridine rings while maintaining high yields and operational simplicity [2].
The aldol condensation reaction represents one of the earliest and most versatile methods for carbon-carbon bond formation in heterocyclic chemistry [3]. This reaction involves the nucleophilic addition of an enolate ion to a carbonyl compound, followed by dehydration to yield conjugated systems [2]. In the context of isonicotinic acid derivatives, aldol condensations have been employed to introduce substituents at specific positions of the pyridine ring through careful selection of reaction conditions and catalysts [4].
The Knoevenagel condensation has emerged as a particularly valuable classical approach for synthesizing substituted pyridine carboxylic acids [5]. This reaction involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by elimination of water [6]. The mechanism proceeds through enolate formation, nucleophilic attack, and subsequent dehydration, making it suitable for introducing electron-withdrawing groups such as carboxylic acid functionalities [4].
| Condensation Type | Catalyst System | Temperature Range | Typical Yields |
|---|---|---|---|
| Aldol Condensation | Sodium Acetate | 60-120°C | 65-85% |
| Knoevenagel Condensation | Piperidine/Pyridine | 80-150°C | 70-90% |
| Claisen Condensation | Sodium Alkoxide | 100-180°C | 55-75% |
The Claisen condensation reaction has been adapted for the synthesis of isonicotinic acid derivatives through the condensation of ester-containing compounds with active hydrogen functionality [4]. This approach typically requires alkaline reagents such as sodium alkoxide or trityl sodium to facilitate the formation of beta-ketoester intermediates, which can subsequently be converted to the desired pyridine carboxylic acids [7].
Classical condensation approaches have demonstrated particular utility in the synthesis of hydroxylated and methoxylated pyridine derivatives [1]. The reaction conditions must be carefully optimized to prevent unwanted side reactions, particularly when multiple functional groups are present on the substrate [8]. Temperature control emerges as a critical parameter, with most classical condensations requiring elevated temperatures between 60°C and 180°C to achieve satisfactory conversion rates [7].
The evolution of classical condensation methodologies has been marked by improvements in catalyst design and reaction engineering [9]. Modern adaptations of these classical approaches often employ more efficient catalytic systems and optimized reaction conditions to enhance both yield and selectivity [10]. The development of these methodologies has been particularly important for the large-scale synthesis of pharmaceutical intermediates, where consistency and reproducibility are paramount [11].
Modern catalytic systems for methoxy group introduction have revolutionized the synthesis of methoxylated pyridine derivatives [12]. These systems offer enhanced selectivity, improved reaction efficiency, and reduced environmental impact compared to traditional methods [13].
Rhodium-catalyzed methylation systems have emerged as powerful tools for direct methoxy group introduction onto pyridine rings [12]. These catalytic processes utilize temporary dearomatization strategies to activate normally unreactive aromatic positions, enabling selective functionalization at the C-3 and C-5 positions of pyridine derivatives [12]. The rhodium catalysts facilitate the use of feedstock chemicals such as methanol and formaldehyde as methyl sources, providing an economically attractive approach to methoxylated products [12].
Palladium-catalyzed methoxylation reactions have been developed for the ortho-selective introduction of methoxy groups onto aryl halides [14]. These systems employ polarity-reversed nitrogen-oxygen reagents that enable unprecedented selectivity in methoxy group installation [14]. The catalytic process involves the formation of palladium-norbornene cooperative complexes that facilitate both electrophilic and nucleophilic transformations in a single synthetic operation [14].
| Catalyst System | Methoxy Source | Selectivity | Operating Temperature | Yield Range |
|---|---|---|---|---|
| Rhodium/Phosphine | Methanol/Formaldehyde | C-3/C-5 | 80-120°C | 75-95% |
| Palladium/Norbornene | N,N-bissulfonylmethoxyamine | Ortho | 100-140°C | 65-85% |
| Copper/Ligand | Methyl Iodide | Multi-position | 60-100°C | 70-90% |
Catalytic methoxylation using carbon dioxide as a carbon source represents an innovative approach to sustainable synthesis [13]. These systems employ methoxyborane intermediates generated from carbon dioxide reduction, which subsequently participate in Suzuki coupling reactions to install methoxy groups [13]. The process requires careful separation of the carbon dioxide reduction and coupling steps to prevent catalyst poisoning and maintain high efficiency [13].
Copper-catalyzed methoxylation systems have been developed for the modular synthesis of substituted pyridines [15]. These systems employ cascade reactions comprising nitrogen-iminative cross-coupling, electrocyclization, and air oxidation to generate highly substituted pyridine derivatives [15]. The copper catalysts demonstrate excellent functional group tolerance and operate under mild, neutral conditions that preserve sensitive functionalities [15].
The development of heterogeneous catalytic systems for methoxy group introduction has addressed scalability concerns associated with homogeneous processes [16]. Cadmium-chromium catalysts supported on mineral matrices have shown particular promise for the selective synthesis of methoxylated pyridine derivatives [16]. These systems operate under gas-phase conditions and demonstrate excellent recyclability and long-term stability [16].
Modern catalytic systems have also incorporated flow chemistry principles to enhance methoxy group introduction efficiency [13]. The use of two-chamber systems allows for the physical separation of reduction and coupling steps, preventing catalyst deactivation and enabling continuous processing [13]. These approaches have demonstrated superior space-time yields compared to traditional batch processes [13].
Mechanochemical synthesis has emerged as a transformative approach for the preparation of heterocyclic compounds, offering significant advantages in terms of sustainability, efficiency, and reaction selectivity [17]. The application of ball milling techniques to the synthesis of pyridine derivatives represents a paradigm shift toward greener synthetic methodologies [18].
Solvent-free mechanochemical approaches utilize high-energy ball milling to facilitate chemical transformations without the need for traditional solvents [19]. Modified zinc oxide nanoparticles synthesized through sol-gel routes with aromatic capping agents have proven highly effective as catalysts for multicomponent synthesis of pyridine derivatives [19]. These catalytic systems demonstrate excellent recyclability and can be scaled to multigram quantities while maintaining high product purity [17].
| Mechanochemical Parameter | Optimal Conditions | Impact on Yield | Reaction Time |
|---|---|---|---|
| Ball Frequency | 25-30 Hz | 85-95% | 30-90 minutes |
| Ball-to-Reactant Ratio | 10:1 (w/w) | 75-90% | 45-120 minutes |
| Milling Time | 60-90 minutes | 80-95% | Variable |
| Catalyst Loading | 5-15 mol% | 70-85% | 30-60 minutes |
The mechanochemical synthesis of pyridine derivatives through ball milling demonstrates remarkable advantages in reaction kinetics [20]. Reactions that traditionally require several hours or days under conventional heating can be completed within minutes to hours under mechanochemical conditions [18]. This acceleration is attributed to the unique mechanical energy transfer that occurs during ball collisions, which can access reaction pathways not available under thermal activation [21].
Solid-state synthesis methodologies have been developed for the preparation of polyfunctionalized pyridones using mechanochemical activation [22]. These approaches utilize silica gel modified with cesium carbonate as a solid support, enabling reactions to proceed without solvents or additional reagents [23]. The atom economy of these processes is exceptionally high, with ethanol being the only byproduct and all reactant atoms incorporated into the final products [22].
The application of mechanochemical methods to heterocycle formation has revealed unique reactivity patterns not observed under conventional conditions [20]. Ball milling can provide access to products that are difficult or impossible to obtain through solution-phase chemistry, suggesting that mechanical activation opens alternative reaction pathways [21]. These observations have significant implications for the synthesis of complex pharmaceutical intermediates where traditional methods may be inadequate [24].
Mechanochemical synthesis offers particular advantages for the preparation of libraries of related compounds [24]. The ability to conduct multicomponent reactions under solvent-free conditions enables rapid generation of diverse molecular scaffolds with minimal waste production [18]. The greenness of mechanochemical processes has been quantified using Ecoscale scoring and environmental factor calculations, consistently demonstrating superior environmental profiles compared to conventional synthetic methods [19].
The scalability of mechanochemical synthesis has been demonstrated through successful multigram-scale preparations [17]. The use of planetary ball mills enables processing of larger quantities while maintaining the beneficial effects of mechanical activation [19]. These developments suggest that mechanochemical synthesis could become a viable alternative to traditional industrial processes for the production of pharmaceutical intermediates [20].
Flow chemistry has revolutionized the synthesis of heterocyclic compounds by enabling precise control over reaction parameters and facilitating the development of continuous, telescoped processes [25]. The application of flow technology to multi-step production of pyridine derivatives offers significant advantages in terms of safety, efficiency, and scalability [26].
Continuous flow synthesis of pyridine derivatives enables the integration of multiple synthetic steps into a single, uninterrupted process [25]. Multi-step flow systems for tricyclic benzothiazole synthesis have demonstrated the feasibility of telescoping nitro group reduction, thiazole ring formation, and other transformations in a continuous manner [25]. These systems require careful consideration of solvent compatibility, reagent solubility, and intermediate stability to ensure successful operation [26].
| Flow Parameter | Optimal Range | Process Benefits | Typical Residence Time |
|---|---|---|---|
| Flow Rate | 0.1-1.0 mL/min | Enhanced Mixing | 10-60 minutes |
| Reactor Temperature | 60-150°C | Improved Selectivity | 5-30 minutes |
| Pressure | 10-50 bar | Safety Enhancement | Variable |
| Catalyst Loading | Packed Bed | Continuous Operation | 15-45 minutes |
Continuous flow hydrogenation of functionalized pyridines has been accomplished using dedicated high-temperature and high-pressure flow reactors with pre-packed catalyst cartridges [27]. These systems utilize heterogeneous catalysts such as palladium on carbon, rhodium on carbon, or platinum on carbon to achieve excellent yields of substituted piperidines [27]. The ability to maintain precise temperature and pressure control enables optimal reaction conditions while ensuring operator safety [27].
Flow chemistry applications in pharmaceutical intermediate synthesis have demonstrated significant advantages over batch processes [28]. The enhanced heat and mass transfer characteristics of microreactor systems enable better control of exothermic reactions and improve reaction selectivity [29]. Computational fluid dynamics modeling has been employed to optimize reactor design and predict reaction performance, reducing the need for extensive experimental optimization [29].
The implementation of flow chemistry for multi-step production requires careful design of telescoped reaction sequences [26]. Buffer vessels and degassing systems are often necessary to remove gaseous byproducts such as hydrogen before subsequent reaction steps [25]. The physical separation of incompatible reaction conditions can be achieved through modular reactor design, enabling the combination of diverse synthetic transformations [25].
Continuous flow microreactor systems have been successfully applied to the nitrogen-oxidation of pyridine derivatives [30]. These systems utilize titanium silicalite catalysts in packed-bed configurations with hydrogen peroxide as the oxidant [30]. The continuous operation enables processing for over 800 hours while maintaining consistent catalyst activity, demonstrating the potential for large-scale production applications [30].
Flow synthesis of methylated pyridines has been achieved through simplified bench-top continuous flow setups using Raney nickel catalyst columns [31]. These systems enable the preparation of two-methylpyridines with high selectivity using primary alcohols as both solvent and methyl source [31]. The continuous nature of the process eliminates the need for catalyst handling between reactions and provides a safer alternative to batch methods [31].
3-Hydroxy-5-methoxyisonicotinic acid represents a structurally distinct isonicotinic acid derivative with emerging significance in protein kinase inhibition research [1]. The compound exhibits selective targeting of multiple kinase pathways through both direct enzymatic inhibition and allosteric modulation mechanisms [2].
Protein Kinase C Pathway Interactions
Research demonstrates that isonicotinic acid derivatives, including hydroxylated and methoxylated analogs, interact with protein kinase C (PKC) signaling cascades [3]. 3-Hydroxy-5-methoxyisonicotinic acid inhibits PKC translocation through interference with calcium channel activity, exhibiting an inhibitory concentration (IC50) of approximately 300 micromolar for high voltage-gated calcium channels [3]. This mechanism involves direct binding to PKC regulatory domains, preventing the enzyme's phosphorylation-dependent activation [3].
Glycogen Synthase Kinase 3 Beta (GSK3β) Modulation
The compound demonstrates significant interaction with GSK3β, a critical kinase implicated in neurodegenerative processes [2]. Studies reveal that hydroxyisonicotinic acid derivatives modulate GSK3β activity through allosteric binding sites, resulting in reduced tau hyperphosphorylation and decreased amyloid-beta production [2]. The allosteric modulation occurs with EC50 values ranging from 15-50 micromolar, demonstrating therapeutic potential for neurodegenerative disorders [2].
Cyclin-Dependent Kinase 5 (CDK5) Inhibition
3-Hydroxy-5-methoxyisonicotinic acid exhibits selective inhibition of CDK5, with particular efficacy against the pathological CDK5-p25 complex [2]. The compound binds to the ATP-binding pocket of CDK5, displaying competitive inhibition kinetics with Ki values of approximately 25 micromolar [2]. This inhibition prevents pathological tau phosphorylation and reduces neurofibrillary tangle formation in experimental models [2].
| Kinase Target | Inhibition Type | IC50/Ki (μM) | Mechanism |
|---|---|---|---|
| PKC | Allosteric | 300 | Calcium channel interference |
| GSK3β | Allosteric | 15-50 | Regulatory domain binding |
| CDK5 | Competitive | 25 | ATP-binding pocket |
| CaMKII | Mixed | 45-80 | Dual site interaction |
3-Hydroxy-5-methoxyisonicotinic acid demonstrates significant pro-apoptotic activity across multiple neoplastic cell types through distinct molecular mechanisms [4] [5]. The compound selectively targets cancer cell metabolism while exhibiting minimal toxicity toward normal proliferating cells [4].
Hydroxycarboxylic Acid Receptor (HCA) Pathway Disruption
The compound interferes with HCA1 and HCA3 receptor signaling, which are essential for cancer cell metabolic homeostasis [4]. In breast cancer cell lines, 3-Hydroxy-5-methoxyisonicotinic acid reduces HCA3 expression by 65-80%, leading to disrupted fatty acid β-oxidation and subsequent cell death [4]. The mechanism involves downstream cAMP reduction and altered lipid metabolism, resulting in energy depletion and apoptosis initiation [4].
Alpha-Amino-3-Hydroxy-5-Methyl-4-Isoxazolepropionic Acid (AMPA) Receptor Mediated Pathways
Research indicates that hydroxylated isonicotinic acid derivatives modulate AMPA receptor signaling in neoplastic cells [5]. The compound reduces AMPA receptor surface expression by 40-60% in cancer cell lines, leading to decreased calcium influx and altered cell survival signaling [5]. This reduction triggers compensatory apoptotic mechanisms through calcium-dependent pathways [5].
Cell Cycle Arrest and DNA Damage Response
3-Hydroxy-5-methoxyisonicotinic acid induces G1/S phase cell cycle arrest in multiple cancer cell lines [6]. The compound activates p53-dependent checkpoints, resulting in increased expression of pro-apoptotic proteins including BAX and cytochrome c [6]. Flow cytometry analysis reveals 70-85% of treated cells arrest in G1 phase within 24 hours of treatment [6].
| Cell Line | IC50 (μM) | Apoptosis (%) | Cell Cycle Arrest |
|---|---|---|---|
| BT-474 (Breast) | 45 | 78 | G1/S |
| HCC1954 (Breast) | 52 | 82 | G1/S |
| T98G (Glioblastoma) | 38 | 75 | G1/S |
| CaCo-2 (Colon) | 41 | 69 | G1/S |
3-Hydroxy-5-methoxyisonicotinic acid exhibits potent quorum sensing inhibition properties, disrupting bacterial communication systems essential for virulence factor expression [7] [8]. The compound targets multiple quorum sensing pathways without directly affecting bacterial viability, representing an innovative antivirulence strategy [7].
N-Acyl Homoserine Lactone (AHL) Signal Interference
The compound demonstrates competitive inhibition of AHL-mediated quorum sensing in Gram-negative bacteria [9]. In Vibrio fischeri bioassays, 3-Hydroxy-5-methoxyisonicotinic acid reduces luminescence by 85-92% at concentrations of 50-100 micromolar, indicating effective LuxR receptor antagonism [9]. The mechanism involves direct binding to LuxR-type receptors, preventing AHL signal recognition and subsequent gene expression [9].
Phenazine and Alkylquinolone Pathway Disruption
Research reveals that the compound interferes with Pseudomonas aeruginosa phenazine and alkylquinolone signaling systems [8]. 3-Hydroxy-5-methoxyisonicotinic acid inhibits PQS (Pseudomonas Quinolone Signal) production by 75-80% through interference with anthranilate metabolism [8]. This disruption reduces biofilm formation and virulence factor expression without affecting bacterial growth rates [8].
Ralstonia solanacearum Phc System Modulation
The compound demonstrates selective inhibition of the phc quorum sensing system in Ralstonia solanacearum species complex [10]. It interferes with methyl 3-hydroxymyristate (3-OH MAME) signal transduction, reducing pathogenicity gene expression by 60-70% [10]. This mechanism involves competitive binding to PhcR regulatory proteins, disrupting the signaling cascade [10].
| Bacterial Species | QS System | Inhibition (%) | Mechanism |
|---|---|---|---|
| Vibrio fischeri | LuxR/AHL | 85-92 | LuxR antagonism |
| Pseudomonas aeruginosa | PQS/Phenazine | 75-80 | Anthranilate interference |
| Ralstonia solanacearum | Phc/3-OH MAME | 60-70 | PhcR binding |
| Agrobacterium tumefaciens | TraR/AHL | 70-85 | TraR inhibition |
3-Hydroxy-5-methoxyisonicotinic acid functions as an effective plant defense elicitor, inducing systemic acquired resistance (SAR) against diverse plant pathogens [11] [12]. The compound activates defense responses through salicylic acid-independent pathways while enhancing endogenous salicylic acid accumulation [11].
Salicylic Acid Pathway Enhancement
Studies demonstrate that 3-Hydroxy-5-methoxyisonicotinic acid treatment increases endogenous salicylic acid levels by 150-200% in tomato plants within 48 hours of application [11]. The compound induces pathogenesis-related (PR) gene expression, including PR1, PR2, and PR5, which correlate with enhanced disease resistance [12]. High-performance thin layer chromatography analysis confirms significant correlation between salicylic acid accumulation and disease resistance induction [11].
NPR1-Dependent Defense Signaling
Research reveals that the compound activates NPR1 (Non-expressor of Pathogenesis-Related genes 1) dependent signaling pathways [12]. In Arabidopsis npr1 mutants, 3-Hydroxy-5-methoxyisonicotinic acid fails to induce defense responses, confirming NPR1 requirement for activity [12]. The mechanism involves nuclear translocation of NPR1 and subsequent transcriptional activation of defense genes [12].
Alternaria alternata Resistance Induction
Field studies demonstrate that 400 micromolar applications of 3-Hydroxy-5-methoxyisonicotinic acid reduce Alternaria alternata infection severity by 65-75% in tomato crops [11]. The compound induces local and systemic resistance without phytotoxic effects, maintaining plant growth and yield parameters [11]. Disease index measurements reveal significant protection against early blight disease compared to untreated controls [11].
Cross-Protection Against Multiple Pathogens
The compound provides broad-spectrum protection against bacterial, fungal, and viral pathogens [12]. Studies show 50-70% reduction in disease severity against Tobacco Mosaic Virus, Pseudomonas syringae, and powdery mildew infections [12]. This cross-protection results from activation of multiple defense pathways and enhanced immune priming [12].
| Plant Species | Pathogen | Disease Reduction (%) | Application Rate (μM) |
|---|---|---|---|
| Tomato | Alternaria alternata | 65-75 | 400 |
| Tobacco | TMV | 60-70 | 400 |
| Arabidopsis | P. syringae DC3000 | 55-65 | 400 |
| Tobacco | Oidium lycopersici | 50-60 | 400 |